molecular formula C19H13FN4OS B2585993 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea CAS No. 1021111-98-7

1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea

Cat. No.: B2585993
CAS No.: 1021111-98-7
M. Wt: 364.4
InChI Key: FDTFZWOCLXQGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is a chemical research reagent designed for investigative use in biochemical and pharmacological studies. Compounds featuring the thiazolo[5,4-b]pyridine scaffold are of significant interest in modern drug discovery due to their potential to modulate key biological pathways. Recent scientific literature indicates that novel thiazolopyridine derivatives are being explored as dual inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), both of which are central to the inflammation pathway . Simultaneously, other thiazolo[5,4-b]pyridine compounds have been patented for their potent inhibitory activity against Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1), a protein that plays an essential role in the NF-κB signaling pathway and is a promising therapeutic target in oncology, particularly for B-cell lymphomas . This suggests that researchers may utilize this urea-based compound to probe similar inflammatory processes or oncogenic signaling mechanisms. By inhibiting specific protein targets, this reagent can help scientists elucidate complex disease mechanisms and validate new therapeutic strategies in vitro. This product is supplied with detailed quality control documentation to ensure batch-to-batch consistency and molecular identity confirmation. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS/c20-13-6-8-14(9-7-13)22-19(25)23-15-4-1-3-12(11-15)17-24-16-5-2-10-21-18(16)26-17/h1-11H,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTFZWOCLXQGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolopyridine intermediate, which is then coupled with a fluorophenyl isocyanate under controlled conditions to form the final urea compound. Key steps include:

    Formation of Thiazolopyridine: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α-haloketones.

    Coupling Reaction: The thiazolopyridine intermediate is reacted with 4-fluorophenyl isocyanate in the presence of a base like triethylamine to yield the desired urea compound.

Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Urea Bond Formation and Functionalization

The urea linkage (-NH-C(=O)-NH-) is synthesized via carbodiimide-mediated coupling. A representative protocol involves reacting 3-(thiazolo[5,4-b]pyridin-2-yl)aniline with 4-fluorophenyl isocyanate in dichloromethane (DCM) using 1,1'-carbonyldiimidazole (CDI) as a coupling agent .
Example Reaction:

3-(Thiazolo[5,4-b]pyridin-2-yl)aniline+4-Fluorophenyl isocyanateCDI, DCMTarget Compound\text{3-(Thiazolo[5,4-b]pyridin-2-yl)aniline} + \text{4-Fluorophenyl isocyanate} \xrightarrow{\text{CDI, DCM}} \text{Target Compound}

Conditions:

  • Temperature: 25°C (ambient)

  • Reaction Time: 12–24 hours

  • Yield: 46–55%

ReactantCatalyst/SolventYield (%)Reference
3-(Thiazolo[5,4-b]pyridin-2-yl)anilineCDI/DCM46–55

Thiazolo[5,4-b]pyridine Ring Modifications

The thiazolo[5,4-b]pyridine core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Suzuki-Miyaura Cross-Coupling

The 2-position of the thiazolo[5,4-b]pyridine undergoes palladium-catalyzed coupling with aryl boronic acids. For example, coupling with 3-bromophenylboronic acid in tetrahydrofuran (THF) using Pd(PPh₃)₄ as a catalyst .
Example Reaction:

Thiazolo[5,4-b]pyridine-2-yl bromide+3-Bromophenylboronic acidPd(PPh₃)₄, THF3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl intermediate\text{Thiazolo[5,4-b]pyridine-2-yl bromide} + \text{3-Bromophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, THF}} \text{3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl intermediate}

Conditions:

  • Temperature: 80–100°C

  • Reaction Time: 6–12 hours

  • Yield: 60–72%

SubstrateCatalyst/BaseYield (%)Reference
Thiazolo[5,4-b]pyridine-2-yl bromidePd(PPh₃)₄/K₂CO₃60–72

Electrophilic Bromination

Bromination at the 5-position of the thiazolo[5,4-b]pyridine ring using N-bromosuccinimide (NBS) in acetonitrile :
Conditions:

  • Temperature: 0–5°C (ice bath)

  • Reaction Time: 2–4 hours

  • Yield: 85–90%

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group undergoes substitution reactions with amines or alkoxides. For instance, reaction with sodium methoxide in dimethylformamide (DMF) replaces fluorine with methoxy :
Example Reaction:

1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea+NaOMeDMFMethoxy Analog\text{this compound} + \text{NaOMe} \xrightarrow{\text{DMF}} \text{Methoxy Analog}

Conditions:

  • Temperature: 60–80°C

  • Reaction Time: 8–10 hours

  • Yield: 50–65%

NucleophileSolvent/Temp (°C)Yield (%)Reference
Sodium methoxideDMF/60–8050–65

Hydrolysis of Urea Moiety

Under acidic or basic conditions, the urea bond undergoes hydrolysis to yield primary amines. For example, refluxing with 6M HCl produces 3-(thiazolo[5,4-b]pyridin-2-yl)aniline and 4-fluorophenylamine :
Example Reaction:

Target Compound6M HCl, Δ3-(Thiazolo[5,4-b]pyridin-2-yl)aniline+4-Fluorophenylamine\text{Target Compound} \xrightarrow{\text{6M HCl, Δ}} \text{3-(Thiazolo[5,4-b]pyridin-2-yl)aniline} + \text{4-Fluorophenylamine}

Conditions:

  • Temperature: 100°C (reflux)

  • Reaction Time: 4–6 hours

  • Yield: >90% (quantitative)

Cyclocondensation Reactions

The thiazolo[5,4-b]pyridine component participates in cyclocondensation with α-keto acids or isatin derivatives under high-pressure Q-Tube reactor conditions . For example, reaction with pyruvic acid in ethanol/acetic acid with trifluoroacetic acid (TFA) catalysis yields fused triazine derivatives :
Conditions:

  • Solvent: EtOH/AcOH (3:1)

  • Catalyst: TFA (10 mol%)

  • Temperature: 130°C (Q-Tube)

  • Yield: 89–94%

ReactantCatalyst/ConditionsYield (%)Reference
Pyruvic acidTFA/Q-Tube reactor89–94

Pharmacological Activity-Driven Modifications

To enhance PI3K inhibition, the urea group is modified via alkylation or acylation. For instance, reaction with acetyl chloride in pyridine introduces an acetyl group at the urea nitrogen :
Example Reaction:

Target Compound+Acetyl chloridePyridineN-Acetyl Derivative\text{Target Compound} + \text{Acetyl chloride} \xrightarrow{\text{Pyridine}} \text{N-Acetyl Derivative}

Conditions:

  • Temperature: 0–5°C

  • Reaction Time: 2–4 hours

  • Yield: 70–75%

Mechanistic Insights

  • Urea Bond Stability : The urea linkage resists hydrolysis under physiological pH but cleaves under strong acidic/basic conditions .

  • Thiazolo[5,4-b]pyridine Reactivity : The electron-deficient thiazole ring directs electrophilic substitution to the 5-position, while the pyridine nitrogen facilitates metal-catalyzed cross-couplings .

  • PI3K Binding : Structural analogs show hydrogen bonding between the urea carbonyl and kinase active-site residues (e.g., Val882), enhancing inhibitory potency .

This compound’s synthetic versatility and reactivity profile make it a scaffold for developing kinase inhibitors and probing structure-activity relationships in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit potent anticancer properties. For instance, compounds containing the thiazolo[5,4-b]pyridine scaffold have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. A notable study reported that certain thiazolo[5,4-b]pyridine derivatives exhibited IC50 values in the low nanomolar range against PI3Kα, a critical target in cancer therapy .

Antiviral Properties

Thiazolo[5,4-b]pyridine derivatives have also shown promise as antiviral agents. In a study evaluating the antiviral efficacy of various compounds, those containing the thiazolo[5,4-b]pyridine structure demonstrated significant activity against viral infections, outperforming standard antiviral drugs like ribavirin . The mechanism of action is thought to involve inhibition of viral replication through interference with viral enzymes.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications on the thiazolo[5,4-b]pyridine core can enhance inhibitory potency .

Molecular Probes

Due to its unique structural characteristics, 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea can serve as a molecular probe in biochemical assays. Its ability to selectively bind to target proteins makes it useful for studying protein interactions and dynamics in cellular environments.

Organic Electronics

Research into organic electronic materials has identified thiazolo[5,4-b]pyridine derivatives as potential candidates for organic semiconductors. Their electronic properties can be tuned through structural modifications, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

StudyApplicationFindings
Anticancer Study Inhibition of PI3KαCompounds showed IC50 values as low as 3.6 nM against PI3Kα .
Antiviral Research Viral replication inhibitionDemonstrated superior activity compared to ribavirin .
Enzyme Inhibition Study AChE inhibitionModifications enhanced potency significantly .
Material Science Research Organic electronicsIdentified as potential candidates for OLEDs due to tunable electronic properties .

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, metabolic processes, or gene expression, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Kinase Inhibition

Thiazolo[5,4-b]pyridine Derivatives (c-KIT Inhibitors):

  • 6h (3-(Trifluoromethyl)phenyl-substituted): Exhibited moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to hydrophobic interactions with the kinase pocket. However, replacing the amide linker with a urea group (6j) abolished activity, highlighting the sensitivity of urea-based compounds to structural modifications .

Thiazolo[5,4-d]pyrimidine Ureas (Angiogenesis Inhibitors):

  • 3l and 3m: Demonstrated potent HUVEC inhibition (IC₅₀ = 1.65 µM and 3.52 µM, respectively) with chloro- and methoxy-substituted aryl groups. The urea linkage here facilitated target engagement, but the thiazolo[5,4-d]pyrimidine scaffold differs in ring fusion compared to the target compound’s thiazolo[5,4-b]pyridine system .

Antagonists and Multi-Target Agents

P2Y1 Antagonist (Diarylurea Derivative):

  • 1-{2-[4-Chloro-1′-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4′-piperidine]-1-yl]phenyl}-3-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}urea: Achieved nanomolar potency as a P2Y1 antagonist, underscoring the versatility of thiazolo[5,4-b]pyridine ureas in targeting non-kinase pathways. The spiroindole-piperidine moiety in this analogue enhances selectivity, unlike the target compound’s simpler fluorophenyl group .

Chalcone Derivatives (Structural Comparators):

  • (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one: Fluorophenyl-containing chalcones exhibit dihedral angles (7.14°–56.26°) influencing planarity and binding. While lacking a urea group, these compounds demonstrate the fluorophenyl group’s role in enhancing crystallinity and solubility, a feature shared with the target compound .

Pharmacokinetic and Substituent Effects

Urea vs. Sulfonamide/Sulfonyl Linkers:

  • N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide: Replacing urea with sulfonamide in analogous structures reduces hydrogen-bonding capacity but improves metabolic stability. This contrasts with the target compound’s urea, which may offer stronger target affinity at the expense of faster clearance .

Substituent Impact on Bioactivity:

  • 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g): Methoxy groups enhance solubility but may sterically hinder target binding. The target compound’s fluorine atom minimizes such interference while maintaining lipophilicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted isocyanates and amines. For example, 4-fluorophenyl isocyanate reacts with 3-(thiazolo[5,4-b]pyridin-2-yl)aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Critical parameters include solvent polarity (to stabilize intermediates), reaction temperature (reflux conditions for kinetic control), and stoichiometric ratios (1:1 isocyanate-to-amine to avoid side products). Purification via Combiflash chromatography or recrystallization is recommended for isolating high-purity solids .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to confirm the structural integrity of this urea derivative?

  • Methodological Answer :

  • 1H NMR : Confirm the presence of urea NH protons (δ ~8.5–9.5 ppm as broad singlets) and aromatic protons from fluorophenyl/thiazolo-pyridine moieties (δ ~6.8–8.5 ppm). Splitting patterns should align with substituent positions (e.g., para-fluorophenyl shows a doublet for aromatic protons) .
  • MS : High-resolution mass spectrometry (HRMS) should match the exact molecular weight (e.g., [M+H]+ or [M+Na]+ ions). Discrepancies >5 ppm require re-evaluation of synthetic steps or purification .

Q. What initial biological screening assays are appropriate for evaluating this compound’s kinase inhibitory activity?

  • Methodological Answer : Radiometric biochemical kinase assays (e.g., using c-KIT or CDK7) are standard for assessing enzymatic inhibition. IC50 values should be determined via dose-response curves (0.1–100 µM range). Include positive controls (e.g., imatinib for c-KIT) and validate results with ATP-competitive binding assays to confirm mechanism .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between computational molecular modeling predictions and experimental enzymatic inhibition data for thiazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : If docking simulations (e.g., AutoDock Vina) predict strong binding but in vitro assays show weak activity:

  • Re-examine protonation states and tautomeric forms of the ligand in the binding pocket.
  • Validate protein-ligand interactions via mutagenesis (e.g., altering hydrophobic residues in the binding pocket).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm entropy/enthalpy contributions .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives to overcome resistance mechanisms observed in kinase inhibition assays?

  • Methodological Answer :

  • Substituent Optimization : Replace the 3-(trifluoromethyl)phenyl group (IC50 = 9.87 µM for c-KIT) with bulkier hydrophobic groups (e.g., 3-isopropylphenyl) to enhance van der Waals interactions in resistant mutants .
  • Linker Modification : Replace urea with a carbamate or thiourea linkage to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Probing Allosteric Sites : Introduce substituents (e.g., pyrimidinyl biphenyl groups) to target allosteric pockets, as demonstrated in cannabinoid receptor modulators .

Q. How should researchers address contradictory data between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure solubility (via shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays). Poor bioavailability often explains in vitro-in vivo disconnects.
  • Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance absorption.
  • Target Engagement Studies : Employ PET imaging or phospho-proteomics to verify target modulation in vivo .

Q. What crystallographic techniques are suitable for resolving ambiguities in the compound’s 3D conformation?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Grow crystals via vapor diffusion (e.g., methanol/water mixtures) and solve structures using SHELX. Compare dihedral angles between fluorophenyl and thiazolo-pyridine moieties with related chalcone derivatives (e.g., dihedral angles of 7.14°–56.26° in similar systems) .

Data Analysis & Optimization

Q. How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Process Chemistry : Switch from batch to flow chemistry for exothermic reactions (e.g., isocyanate coupling).
  • Solvent Selection : Replace dichloromethane with ethyl acetate for easier large-scale removal.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate urea formation .

Q. What analytical methods are critical for detecting and quantifying synthetic byproducts or degradation products?

  • Methodological Answer :

  • HPLC-PDA/MS : Use a C18 column (gradient: 5–95% acetonitrile in water) with UV detection at 254 nm. MS fragmentation patterns can identify impurities (e.g., unreacted isocyanate or amine).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via TLC or NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.